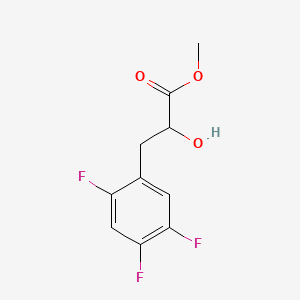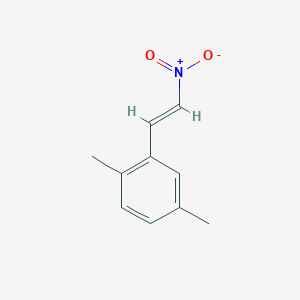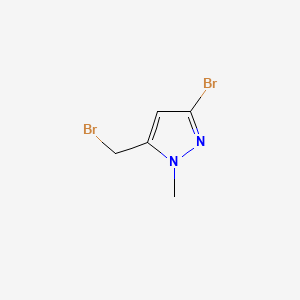
2-Butanone, 1-amino-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1-amino-3-phenyl- is an organic compound with the molecular formula C10H13NO It is a derivative of butanone, where an amino group and a phenyl group are attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Butanone, 1-amino-3-phenyl- involves the reaction of 2-butanone with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-butanone to form the intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of 2-Butanone, 1-amino-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxylamine) are used under specific conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 1-phenyl-2-butanol or 1-amino-3-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Butanone, 1-amino-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-Butanone, 1-amino-3-phenyl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the amino group.
3-Phenyl-2-butanone: Similar structure but with different substitution pattern.
1-Amino-3-phenyl-2-butanol: Similar structure but with an additional hydroxyl group .
Uniqueness
2-Butanone, 1-amino-3-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-amino-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
Clé InChI |
SDNMZYHRZSSQFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


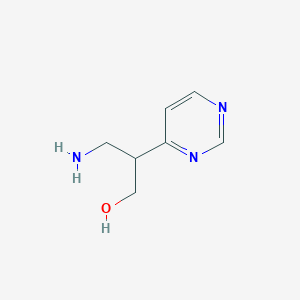
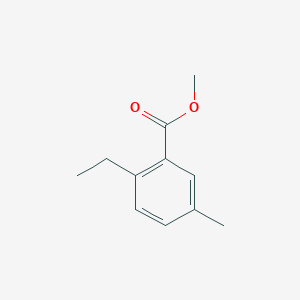




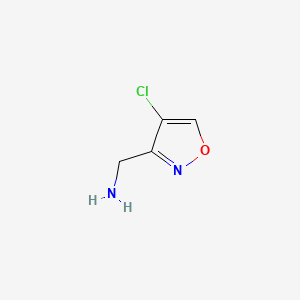

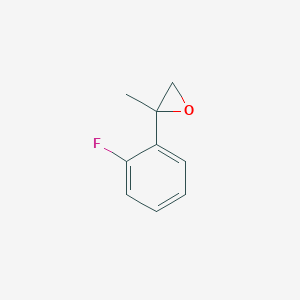
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
